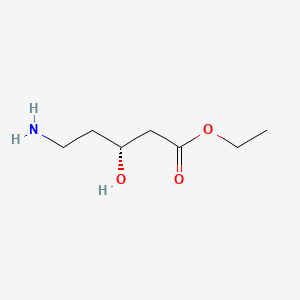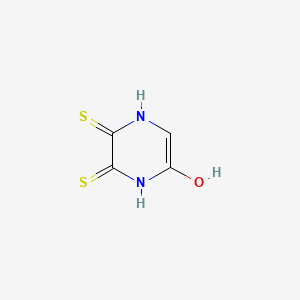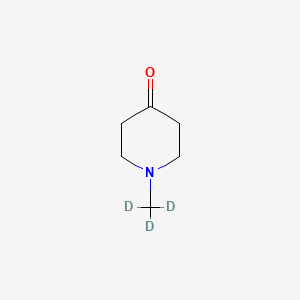
1-(Methyl-D3)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trideuteriomethyl)piperidin-4-one is a deuterated derivative of piperidin-4-one, where three hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in mechanistic studies and tracing experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trideuteriomethyl)piperidin-4-one typically involves the deuteration of piperidin-4-one derivatives. One common method is the Mannich reaction, which involves the condensation of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . The deuteration can be achieved by using deuterated reagents or solvents during the reaction process.
Industrial Production Methods
Industrial production of 1-(Trideuteriomethyl)piperidin-4-one may involve large-scale deuteration processes, where deuterated solvents and reagents are used to ensure high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions
1-(Trideuteriomethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.
科学的研究の応用
1-(Trideuteriomethyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialized chemicals.
作用機序
The mechanism of action of 1-(Trideuteriomethyl)piperidin-4-one involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s reactivity and stability, making it useful for studying isotope effects in chemical and biological systems. The compound may interact with enzymes, receptors, or other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
Piperidin-4-one: The non-deuterated parent compound.
2-Piperidinone: A similar compound with a different substitution pattern.
4-Piperidone: Another derivative with a similar structure.
Uniqueness
1-(Trideuteriomethyl)piperidin-4-one is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and tracing experiments.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
116.18 g/mol |
IUPAC名 |
1-(trideuteriomethyl)piperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i1D3 |
InChIキー |
HUUPVABNAQUEJW-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC(=O)CC1 |
正規SMILES |
CN1CCC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


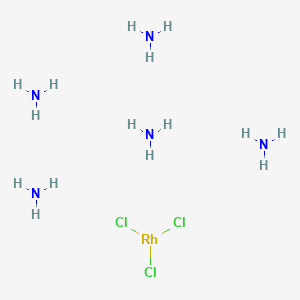
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)

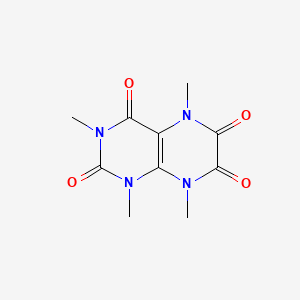


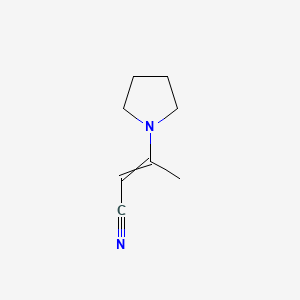

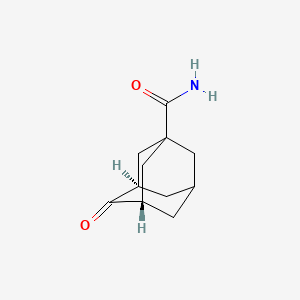
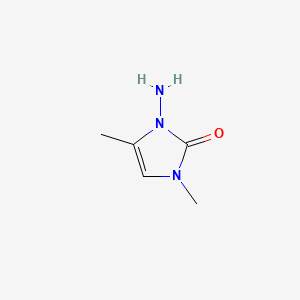
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)

